molecular formula C6H10ClNOS B6616315 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride CAS No. 115132-88-2

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride

Cat. No.: B6616315
CAS No.: 115132-88-2
M. Wt: 179.67 g/mol
InChI Key: KIAJGRUIYNUEQT-UHFFFAOYSA-N
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Description

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride is an organic compound that features a thiophene ring, an ether linkage, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of thiophen-3-ol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophen-3-ol acts as a nucleophile, displacing the chloride ion from 2-chloroethanamine hydrochloride.

  • Step 1: Formation of Thiophen-3-ol:
    • Thiophene is treated with a suitable oxidizing agent to form thiophen-3-ol.
    • Reaction conditions: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature).
  • Step 2: Nucleophilic Substitution:
    • Thiophen-3-ol is reacted with 2-chloroethanamine hydrochloride in the presence of a base (e.g., sodium hydroxide).
    • Reaction conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (reflux).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Major products: Thiophene sulfoxide, thiophene sulfone.
  • Reduction:
    • The amine group can be reduced to form secondary or tertiary amines.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
    • Major products: Secondary amine derivatives, tertiary amine derivatives.
  • Substitution:
    • The ether linkage can participate in substitution reactions, where the thiophene ring can be replaced by other nucleophiles.
    • Common reagents: Halides, nucleophiles (e.g., amines, thiols).
    • Major products: Substituted ethanamine derivatives.

Scientific Research Applications

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride has diverse applications in scientific research:

  • Chemistry:
    • Used as a building block in organic synthesis to create more complex molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology:
    • Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
  • Medicine:
    • Explored as a potential drug candidate for various therapeutic applications.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
    • Applied in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
    • Potential targets include voltage-gated sodium channels, G-protein coupled receptors, and kinases.
  • Pathways Involved:
    • The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
    • These pathways are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

  • 2-(thiophen-2-yloxy)ethan-1-amine hydrochloride:
    • Similar structure but with the thiophene ring attached at the 2-position.
    • Different reactivity and biological activity due to the positional isomerism.
  • 2-(thiophen-3-yl)ethan-1-amine hydrochloride:
    • Lacks the ether linkage, resulting in different chemical properties and reactivity.
    • Used in different applications due to the absence of the ether group.
  • 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride:
    • Contains a trifluoromethyl group, which significantly alters its chemical and biological properties.
    • Exhibits different pharmacological activities and industrial applications.

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-thiophen-3-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c7-2-3-8-6-1-4-9-5-6;/h1,4-5H,2-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAJGRUIYNUEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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